(S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMWCHXMBORGT-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: The 4-fluoro-2-nitrophenoxy group is introduced via nucleophilic aromatic substitution reactions, where a fluorine atom and a nitro group are added to the aromatic ring.
Coupling Reaction: The pyrrolidine ring is then coupled with the substituted aromatic ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.
Comparison with Similar Compounds
Positional Isomers: Fluorine and Nitro Group Orientation
- (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1286207-27-9) Structural Difference: The fluorine and nitro groups are swapped (2-fluoro-4-nitro vs. 4-fluoro-2-nitro). Physicochemical Properties:
- Molecular Formula: C₁₀H₁₂ClFN₂O₃
- Molar Mass: 262.67 g/mol .
- Impact : Altered electronic effects due to the nitro group’s position may influence reactivity in substitution reactions or binding affinity in biological targets.
Halogen-Substituted Analogs
- 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride (CAS: 1219976-31-4) Structural Difference: Bromine replaces fluorine at the para-position. Impact:
- Increased molecular weight (Br: ~80 g/mol vs. F: ~19 g/mol).
- Bromine’s larger atomic radius may sterically hinder interactions in tight binding pockets .
Pyrrolidine Derivatives with Aromatic Substituents
- (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride (CAS: 1073556-40-7)
- Structural Differences :
- Substitution on the pyrrolidine nitrogen (2-position vs. 3-position in the target compound).
- Additional methyl group on the aromatic ring.
- Impact :
R-configuration may lead to divergent enantioselectivity in biological systems .
(S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4)
- Structural Difference : Lacks the nitro group and has a simpler para-fluorophenyl substituent.
- Impact :
- Simplified structure may improve synthetic accessibility but limit functional diversity .
Comparative Data Table
*Estimated based on structural similarity to .
Key Findings and Implications
Substituent Position : The ortho-nitro/para-fluoro arrangement in the target compound may offer distinct electronic and steric profiles compared to isomers, influencing its utility in drug discovery .
Halogen Effects : Bromine substitution increases lipophilicity but may reduce metabolic stability compared to fluorine .
Stereochemistry : The S-configuration in pyrrolidine derivatives is often critical for target engagement, as seen in enzyme inhibitors and receptor modulators .
Biological Activity
(S)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound consists of a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenoxy group, which is believed to contribute to its unique biological properties.
- CAS Number : 1286208-06-7
- Molecular Formula : CHClF NO
This compound primarily acts through the inhibition of deubiquitinase (DUB) enzymes . This inhibition disrupts the ubiquitin-proteasome system, which plays a crucial role in protein degradation and cellular signaling pathways. The compound's interaction with DUBs suggests potential applications in treating diseases associated with protein misfolding and degradation disorders.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Neurotransmitter Interaction
The compound has also been studied for its interaction with neurotransmitter systems. Preliminary findings suggest that it may influence neurotransmitter receptors, potentially affecting mood regulation and cognitive functions. This interaction could make it a candidate for further research into treatments for neurological disorders.
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial activity of pyrrolidine derivatives, including this compound, reported substantial inhibition against resistant strains of bacteria. The study emphasized the role of nitro and fluoro substitutions in enhancing antibacterial effects .
- Enzyme Inhibition Studies : Research examining the compound's effect on DUB enzymes highlighted its potential as an antiviral agent. The inhibition of DUBs was linked to altered cellular signaling pathways, suggesting therapeutic implications in viral infections.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 1286208-06-7 | Antibacterial, Antiviral |
| (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride | 1286207-35-9 | Potentially varied pharmacological effects |
| 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride | 15378486 | Antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, and how can stereochemical purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution between (S)-pyrrolidin-3-ol hydrochloride and 4-fluoro-2-nitrochlorobenzene. Chiral purity is maintained using enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) . Protective groups like tert-butyl carbamates (e.g., (R)-tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate) may stabilize intermediates during synthesis . Chiral HPLC or polarimetry should validate stereochemical integrity post-synthesis.
Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodology : Use H/C NMR to confirm the nitrophenoxy substitution pattern and pyrrolidine ring conformation. Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from dynamic rotational isomerism; variable-temperature NMR or DFT calculations can resolve ambiguities . Mass spectrometry (HRMS) and elemental analysis verify molecular weight and purity (>95% by HPLC) .
Q. What safety precautions are essential during handling, given structural similarities to hazardous pyrrolidine derivatives?
- Methodology : Follow SDS guidelines for related nitroaromatic pyrrolidine hydrochlorides:
- Avoid inhalation/contact using PPE (gloves, lab coat, goggles).
- Use fume hoods for weighing and reactions .
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose per local regulations .
Advanced Research Questions
Q. How does the electronic nature of the 4-fluoro-2-nitrophenoxy group influence regioselectivity in subsequent functionalization reactions?
- Methodology : The electron-withdrawing nitro and fluoro groups direct electrophilic attacks to meta/para positions. Computational modeling (e.g., DFT) predicts charge distribution, while experimental validation via Suzuki coupling or nitration can assess regioselectivity . Compare reactivity with non-fluorinated analogs (e.g., 2-nitrophenoxy derivatives) to isolate electronic effects .
Q. What strategies mitigate racemization during salt formation or under acidic/basic conditions?
- Methodology : Opt for mild protonation conditions (e.g., HCl in anhydrous ether at 0°C) to minimize epimerization . Monitor chiral integrity via circular dichroism (CD) or chiral SFC post-salt formation. Tertiary amine bases (e.g., DIPEA) in non-polar solvents reduce racemization during neutralization .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC to identify decomposition thresholds.
- pH Stability : Incubate in buffers (pH 1–13) at 25–60°C; monitor degradation via LC-MS.
- Light Sensitivity : Expose to UV-Vis light and track nitro group reduction using UV spectroscopy .
Q. What computational approaches predict the compound’s reactivity in catalytic asymmetric reactions?
- Methodology : Use molecular docking or MD simulations to model interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). QSAR studies correlate substituent effects (e.g., fluoro vs. chloro) with enantiomeric excess (ee) in reactions like Michael additions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolidine hydrochlorides?
- Resolution : Variables include:
- Solvent polarity : Higher yields in aprotic solvents (e.g., DMF vs. THF) due to improved nucleophilicity .
- Catalyst load : Pd-catalyzed steps may require optimization (e.g., 5 mol% Pd(OAc)₂ vs. 10 mol%) .
- Purification : Column chromatography vs. recrystallization impacts recovery rates . Replicate conditions with strict control of moisture/oxygen to identify outliers.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
